rec7 protein - 148813-45-0

rec7 protein

Catalog Number: EVT-1518565
CAS Number: 148813-45-0
Molecular Formula: C8H6BrN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rec7 protein is a crucial component involved in various biological processes, particularly in the context of meiosis and DNA repair. It plays a significant role in the formation of synaptonemal complexes, which are essential for homologous chromosome pairing during meiosis. Rec7 protein is primarily studied in model organisms, such as Saccharomyces cerevisiae (baker's yeast) and Schizosaccharomyces pombe (fission yeast), where its functions can be observed and manipulated.

Source

Rec7 protein is derived from specific genes that encode proteins involved in recombination and DNA repair mechanisms. In yeast, the Rec7 protein is encoded by the rec7 gene, which is expressed during meiotic processes. The protein's expression and activity are tightly regulated to ensure proper chromosome segregation and genetic diversity.

Classification

Rec7 protein belongs to a class of proteins known as recombinases, which facilitate the exchange of genetic material between homologous chromosomes. This classification highlights its role in genetic recombination and its importance in maintaining genomic stability during cell division.

Synthesis Analysis

Methods

The synthesis of Rec7 protein can be achieved through various methods, primarily using recombinant DNA technology. The typical approach involves cloning the rec7 gene into an expression vector, followed by transformation into a suitable host organism such as Escherichia coli or yeast cells.

Technical Details

  1. Cloning: The rec7 gene is amplified using polymerase chain reaction (PCR) and cloned into a plasmid vector that contains a promoter for high-level expression.
  2. Transformation: The recombinant plasmid is introduced into competent cells of Escherichia coli or yeast through heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved by adding specific inducers (e.g., IPTG for bacterial systems) or altering growth conditions for yeast.
  4. Purification: After expression, Rec7 protein can be purified using affinity chromatography techniques, often utilizing tags such as His-tag for easier isolation.
Molecular Structure Analysis

Structure

The molecular structure of Rec7 protein has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that Rec7 adopts a specific three-dimensional conformation that is essential for its function in DNA binding and recombination.

Data

  • Molecular Weight: Approximately 30 kDa.
  • Amino Acid Composition: Comprised of around 250 amino acids, with specific motifs that facilitate interaction with DNA and other proteins involved in meiotic processes.
Chemical Reactions Analysis

Reactions

Rec7 protein participates in several biochemical reactions related to DNA repair and homologous recombination. Its primary function involves mediating the exchange of genetic material between homologous chromosomes during meiosis.

Technical Details

  1. DNA Binding: Rec7 binds to double-stranded DNA through specific recognition sequences, facilitating strand invasion.
  2. Strand Exchange: The protein catalyzes the exchange of strands between homologous DNA molecules, a critical step in genetic recombination.
  3. Complex Formation: Rec7 interacts with other proteins, forming complexes that stabilize the synaptonemal structure necessary for chromosome pairing.
Mechanism of Action

Process

The mechanism of action of Rec7 protein involves several key steps:

  1. Binding to DNA: Rec7 recognizes and binds to homologous regions on chromatids.
  2. Strand Invasion: The protein facilitates strand invasion, where one strand of DNA displaces another strand from a homologous molecule.
  3. Recombination Completion: Following strand exchange, Rec7 aids in the resolution of recombination intermediates, leading to the formation of crossover events essential for genetic diversity.

Data

Experimental studies have demonstrated that mutations in the rec7 gene lead to defects in meiotic recombination, underscoring its critical role in this process.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Rec7 protein is generally soluble in buffer solutions used for biochemical assays.
  • Stability: The protein exhibits stability under physiological conditions but may denature under extreme pH or temperature variations.

Chemical Properties

  • Isoelectric Point: The isoelectric point of Rec7 varies depending on post-translational modifications but typically falls within a range conducive to interaction with nucleic acids.
  • Post-Translational Modifications: Phosphorylation and acetylation are common modifications that regulate the activity and stability of Rec7 during meiosis.
Applications

Scientific Uses

Rec7 protein serves multiple scientific applications:

  • Genetic Studies: It is utilized as a model system to study meiotic processes and genetic recombination mechanisms.
  • Biotechnology: Understanding Rec7's function can aid in developing strategies for manipulating genetic material in crops or model organisms for research purposes.
  • Disease Research: Investigating defects in recombination processes related to Rec7 may provide insights into certain genetic disorders linked to improper chromosome segregation.
Introduction to Rec7 Protein in Meiotic Recombination

Meiotic recombination is a fundamental biological process ensuring genetic diversity and accurate chromosome segregation during gamete formation. Central to this process is the Rec7 protein, a conserved eukaryotic factor that orchestrates early steps in DNA double-strand break (DSB) formation and repair. As a component of the meiotic recombination initiation complex, Rec7 enables precise chromosomal exchanges while suppressing genomic instability. This section examines Rec7’s evolutionary significance, its mechanistic role in Schizosaccharomyces pombe meiosis, and its functional parallels with homologs across species.

Evolutionary Context of Rec7 in Eukaryotic DNA Repair Systems

Rec7 belongs to the HORMA (Hop1, Rev7, Mad2) domain protein family, a class of ancient structural modules that regulate chromosome dynamics during DNA repair and cell division. HORMA proteins adopt distinctive conformational states ("open" or "closed") governed by a C-terminal "seatbelt" region, which latches onto binding partners to assemble signaling complexes [1]. In S. pombe, Rec7 shares ancestral features with Saccharomyces cerevisiae Rec114 and mammalian REV7 (MAD2L2), suggesting deep conservation in meiotic DSB formation machinery. Notably, HORMA proteins like Rec7 act as adaptors that recruit nucleases, helicases, and resection modulators to DSB sites [1] [7]. Their plasticity in protein-protein interactions enables dynamic responses to DNA damage across eukaryotes—from yeast to humans—highlighting Rec7’s role in an evolutionarily tuned repair scaffold.

Role of Rec7 in Schizosaccharomyces pombe Meiosis

In S. pombe, Rec7 is indispensable for meiotic recombination initiation. It exhibits meiosis-specific transcription, with expression peaking during prophase I when DSB formation occurs. Rec7 localizes to ~50 discrete nuclear foci along chromosomes, coinciding with linear elements (LinEs), structures analogous to synaptonemal complexes in other eukaryotes [2]. These foci represent sites of future DSBs, positioning Rec7 as an early coordinator of break formation.

Table 1: Key Characteristics of Rec7 in S. pombe Meiosis

PropertyObservationFunctional Implication
Gene ExpressionTranscriptionally induced during meiosis; not detected in mitotic cellsStage-specific function in recombination
Subcellular Localization50+ nuclear foci in prophase I; co-localizes with linear elementsSpatial coordination of DSB hotspots
Phenotype of rec7ΔReduced recombination frequency; aberrant chromosome segregation; two-spored asciEssential for DSB formation and homolog disjunction
Physical InteractionsBinds Rec24 via C-terminal phenylalanine (F325)Part of a multi-subunit "initiation complex" at DSB sites

Disruption of rec7 (rec7Δ) abolishes intragenic and intergenic recombination genome-wide, confirming its broad role in break initiation. Mutants exhibit severe meiotic defects: homologous chromosomes fail to disjoin at meiosis I, and telomere/centromere clustering is impaired. Consequently, ~50% of rec7Δ asci produce only two spores (instead of four), with surviving spores often diploid due to skipped meiotic divisions [2]. This phenotype underscores Rec7’s dual role in initiating recombination and ensuring accurate chromosome partitioning.

Comparative Analysis with Functional Homologs (e.g., Rec114 in Saccharomyces cerevisiae)

Rec7 and S. cerevisiae Rec114 serve analogous functions as early meiotic recombination factors, yet exhibit distinct regulatory mechanisms. Both proteins:

  • Are transcriptionally induced during meiosis,
  • Form punctate nuclear foci at DSB hotspots,
  • Physically interact with conserved partners (e.g., Rec7 binds Rec24; Rec114 binds Mei4), and
  • Loss-of-function mutants show globally reduced recombination [2] [3].

However, key differences exist:

  • Structural Context: Rec114 lacks a canonical HORMA domain but shares N-terminal sequence homology with Rec7. Both proteins dimerize, suggesting convergent evolution of oligomerization for complex assembly [2] [7].
  • Resection Control: While S. pombe Rec7 prevents hyper-resection via RecQ helicase repression (e.g., limiting Rqh1 activity), S. cerevisiae Rev7 (a Rec7 homolog) directly inhibits the Mre11-Rad50-Xrs2 (MRX) complex’s nuclease and ATPase activities. This divergence reflects lineage-specific adaptations in DSB end processing [4] [7].
  • Epistatic Relationships: In S. pombe, Rec7 acts upstream of DSB formation alongside Rec10 and Rec25. In contrast, S. cerevisiae Rev7 operates downstream in repair pathway choice, suppressing homologous recombination (HR) to favor error-prone non-homologous end-joining (NHEJ) [4] [6].

Table 2: Functional Homologs of Rec7 Across Species

OrganismProteinRole in MeiosisDistinct Mechanism
Schizosaccharomyces pombeRec7DSB formation initiation; resection restraintBinds Rec24 via F325; represses Rqh1 helicase
Saccharomyces cerevisiaeRec114DSB formation via Spo11 activationAssociates with Mei4-Mer2 complex
Saccharomyces cerevisiaeRev7NHEJ promotion; HR suppressionBlocks MRX nuclease via C-terminal domain (aa 42)
Homo sapiensREV7/MAD2L2Shieldin complex assembly; NHEJ fidelityTethers SHLD3 via HORMA domain "safety belt"

A critical functional overlap lies in resection control. Both S. pombe Rec7 and its ortholog Rev7 in budding yeast limit extensive 5'→3' DNA end degradation:

  • In S. pombe, Rec7 and Crb2 (53BP1 ortholog) repress RecQ-dependent long-range resection. rec7Δ mutants exhibit hyper-resection (>20 kb/hr), driven by uncontrolled Rqh1-Dna2 activity [7].
  • In S. cerevisiae, Rev7’s C-terminal fragment (42 aa) binds MRX to inhibit Mre11’s endonuclease activity and Rad50’s ATP hydrolysis, curtailing resection initiation. This funneling of repair toward NHEJ occurs independently of Shieldin (absent in yeast) [4] [6].

Thus, while Rec7/Rev7 proteins divergently evolved context-specific interactors, their core function—orchestrating early recombination events while restraining destructive DNA processing—remains deeply conserved.

Properties

CAS Number

148813-45-0

Product Name

rec7 protein

Molecular Formula

C8H6BrN

Synonyms

rec7 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.